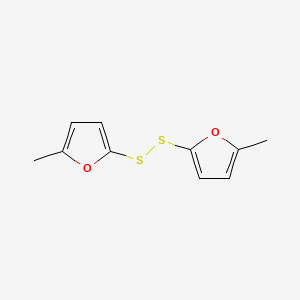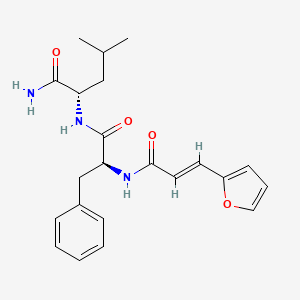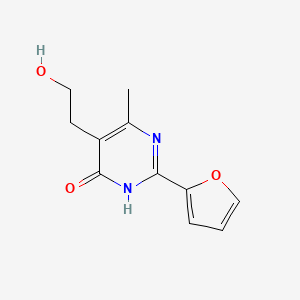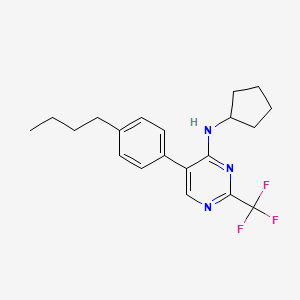![molecular formula C13H12O3 B12912044 3-Isobutyryl-2H-cyclohepta[b]furan-2-one CAS No. 819883-99-3](/img/structure/B12912044.png)
3-Isobutyryl-2H-cyclohepta[b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyryl-2H-cyclohepta[b]furan-2-one is a heterocyclic compound recognized for its unique structure and potential applications in various scientific fields. This compound belongs to the class of cyclohepta[b]furan-2-ones, which are known for their interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyryl-2H-cyclohepta[b]furan-2-one can be achieved through a one-pot procedure involving sequential iodation and Suzuki–Miyaura coupling reactions . The process typically starts with the iodation of a precursor compound, followed by coupling with appropriate boronic acids to form the desired product. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Isobutyryl-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Isobutyryl-2H-cyclohepta[b]furan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3-Isobutyryl-2H-cyclohepta[b]furan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems through its derivatives. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds share a similar core structure but differ in the substitution pattern, leading to distinct chemical and physical properties.
Azulene Derivatives: These compounds are also derived from 2H-cyclohepta[b]furan-2-ones and exhibit unique optical and electronic properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .
Propiedades
Número CAS |
819883-99-3 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
3-(2-methylpropanoyl)cyclohepta[b]furan-2-one |
InChI |
InChI=1S/C13H12O3/c1-8(2)12(14)11-9-6-4-3-5-7-10(9)16-13(11)15/h3-8H,1-2H3 |
Clave InChI |
VUMKPHHJOTXYAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=C2C=CC=CC=C2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)





![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)
![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)


![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)
